(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-3-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, chloro, methyl, trifluoromethyl, and thiazinane groups
Preparation Methods
The synthesis of (2E)-3-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazinane ring, followed by the introduction of the benzyl, chloro, methyl, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield carboxylic acids and amines.
Scientific Research Applications
(2E)-3-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to (2E)-3-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE include:
Dichloroanilines: These compounds have similar aromatic structures with chlorine substitutions.
Antimicrobial peptides and small molecules: These compounds share similar biological activities and are used in therapeutic applications.
The uniqueness of (2E)-3-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-13-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClF3N3O2S |
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Molecular Weight |
532.0 g/mol |
IUPAC Name |
3-benzyl-N-(3-chloro-4-methylphenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H21ClF3N3O2S/c1-16-7-10-20(13-21(16)27)31-24(35)22-14-23(34)33(15-17-5-3-2-4-6-17)25(36-22)32-19-11-8-18(9-12-19)26(28,29)30/h2-13,22H,14-15H2,1H3,(H,31,35) |
InChI Key |
KQIKUQBBORIEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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